molecular formula C9H8O2 B1297906 7-Methoxybenzofuran CAS No. 7168-85-6

7-Methoxybenzofuran

Cat. No. B1297906
CAS RN: 7168-85-6
M. Wt: 148.16 g/mol
InChI Key: QPLLPLLBBSWRTM-UHFFFAOYSA-N
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Description

7-Methoxybenzofuran is a chemical compound that belongs to the class of organic compounds known as benzofurans. These are organic compounds containing a benzene ring fused to a furan ring. 7-Methoxybenzofuran derivatives are of interest due to their presence in various natural products and their potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of 7-methoxybenzofuran derivatives can be achieved through different synthetic routes. One approach involves the stereoselective synthesis of tetrahydrofurans from α or γ-allyl-β-hydroxy esters, which can be further converted into methyl nonactate, a compound related to 7-methoxybenzofuran structures . Another method describes the synthesis of 5-allyl-2-aryl-7-methoxybenzofurans from 2-allyloxy-3-methoxybenzaldehyde, which upon hydroboration followed by oxidation yields naturally occurring benzofurans .

Molecular Structure Analysis

The molecular structure of a specific 7-methoxybenzofuran derivative, 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, has been determined using single-crystal X-ray diffraction and FT-IR spectroscopy. Theoretical calculations using Hartree-Fock (HF) and Density Functional Theory (DFT) methods have been carried out to compare with experimental data. The molecular electrostatic potential (MEP) map and frontier molecular orbitals have also been analyzed for this compound .

Chemical Reactions Analysis

7-Methoxybenzofuran derivatives can undergo various chemical reactions. For instance, the reaction of 6-methoxybenzo[b]furan-3(2H)-one with 2-aryl-1,1-dicyanoethylenes leads to the formation of substituted 2-amino-4-aryl-1,3-dicyano-7-methoxydibenzo[b,d]furans . Additionally, the synthesis of 6-methoxy-3-methylbenzofurano-4,7-quinone and the study of tautomerism in related quinone structures have been described, providing insights into the reactivity of methoxybenzofuran derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-methoxybenzofuran derivatives are influenced by their molecular structure. The crystal structure analysis provides information on the spatial arrangement and potential intermolecular interactions within the crystal lattice . The reactivity of these compounds, as demonstrated by their ability to undergo various chemical transformations, is indicative of their versatile chemical properties . The synthesis routes also highlight the importance of the methoxycarbonyl group during cyclizations, which can affect the physical and chemical properties of the final products .

Mechanism of Action

Target of Action

7-Methoxybenzofuran, a derivative of benzofuran, has been found to interact with several targets. Benzofuran derivatives have been used in the treatment of various diseases such as cancer or psoriasis . Specifically, 7-Methoxybenzofuran has been identified as a potential inhibitor of PDE4, a target for the treatment of liver damage .

Mode of Action

It is known that benzofuran derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some benzofuran derivatives have been found to exhibit antimicrobial activity by interacting with different clinically approved targets .

Biochemical Pathways

Benzofuran derivatives have been found to affect various biochemical pathways. For instance, a study found that a 6-methoxybenzofuran compound acted through the BMP2–ERK–ATF4 axis to promote osteoblast differentiation

Pharmacokinetics

It has been noted that one of the targets achieved with most of the more recent benzofuran compounds is improved bioavailability, allowing for once-daily dosing .

Result of Action

The result of 7-Methoxybenzofuran’s action can vary depending on the specific target and biochemical pathway it interacts with. For instance, when acting as a PDE4 inhibitor, it could potentially help in the treatment of liver damage . Additionally, benzofuran derivatives have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Action Environment

The action, efficacy, and stability of 7-Methoxybenzofuran can be influenced by various environmental factors. It’s important to note that the effectiveness of benzofuran derivatives can vary widely depending on the specific compound and its environment .

properties

IUPAC Name

7-methoxy-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-10-8-4-2-3-7-5-6-11-9(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLLPLLBBSWRTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343548
Record name 7-Methoxybenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxybenzofuran

CAS RN

7168-85-6
Record name 7-Methoxybenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7168-85-6
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Synthesis routes and methods

Procedure details

A suspension of 7-methoxybenzofuran-2-carboxylicacid (11.04 g) and copper powder (1.83 g) in quinoline (200 ml) was refluxed under nitrogen atmosphere for 2 hours and cooled, and to the suspension was added 2N hydrochloric acid. The mixture was extracted with ethyl acetate, and the organic layer was washed with 2N hydrochloric acid (8 times), water and saturated brine, and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated, and the residue was purified with silica gel column chromatography to give dark brown oil of 7-methoxybenzofuran (8.19 g).
Quantity
11.04 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.83 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: While the provided abstracts mention derivatives of 7-methoxybenzofuran exhibiting biological activity, they don't provide specific information about the interaction mechanism of the unsubstituted 7-methoxybenzofuran itself with a biological target or its downstream effects.

A:

    ANone: The provided research abstracts do not offer specific information regarding the material compatibility and stability of 7-methoxybenzofuran under various conditions.

    ANone: The provided research abstracts do not focus on the catalytic properties of 7-methoxybenzofuran itself. Therefore, information about its reaction mechanisms, selectivity, and potential catalytic applications is not available in these documents.

    A: While the research abstracts don't directly employ computational methods to study 7-methoxybenzofuran itself, some utilize these techniques for its derivatives. For instance, [] describes the use of virtual screening to identify potential inflammatory inhibitors, including 7-Methoxybenzofuran-2-carboxylic acid, by predicting binding affinities.

    ANone: Several studies highlight the impact of structural modifications on the biological activity of 7-methoxybenzofuran derivatives.

    • Anti-inflammatory Activity: In [], researchers synthesized six ailanthoidol derivatives, all featuring a 7-methoxybenzofuran core. They observed that compound 4, 2-(4-hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran, displayed the most potent anti-inflammatory activity by inhibiting NO release from LPS-stimulated RAW 264.7 cells.
    • Kv1.3 Channel Blocking Activity: [] explores the synthesis of khellinone derivatives, which share a structural resemblance to 7-methoxybenzofuran. They discovered that introducing chloro, bromo, methoxy, and nitro substituents on benzyl groups attached to the 4- or 7-positions of the khellinone scaffold resulted in potent Kv1.3 channel blockers, highlighting the importance of these positions for biological activity.

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